physicochemical properties of 1-(4-Bromobutyl)piperidine hydrobromide
physicochemical properties of 1-(4-Bromobutyl)piperidine hydrobromide
Executive Summary
1-(4-Bromobutyl)piperidine hydrobromide (CAS: 98950-59-5) is a critical bifunctional building block in medicinal chemistry, primarily utilized to introduce the N-alkylpiperidine motif—a pharmacophore privileged in neurochemistry and GPCR ligand design.
This guide addresses a common failure mode in the handling of this reagent: the kinetic instability of its free base form. While the hydrobromide salt is a stable solid, the free amine undergoes rapid intramolecular cyclization to form a spiro-quaternary ammonium species. This whitepaper provides a validated physicochemical profile, mechanistic insights into its reactivity, and "self-validating" protocols to maximize synthetic yield while suppressing side reactions.
Molecular Architecture & Identification
| Property | Data |
| Chemical Name | 1-(4-Bromobutyl)piperidine hydrobromide |
| CAS Number | 98950-59-5 |
| Molecular Formula | C |
| Molecular Weight | 301.07 g/mol (Salt) / 220.15 g/mol (Free Base) |
| Appearance | Off-white to white crystalline solid (Hygroscopic) |
| Solubility | High: Water, Methanol, DMSO, DMFLow: Diethyl ether, Hexanes (Salt form) |
| pKa (Calc.) | ~10.8 (Piperidine nitrogen) |
| LogP (Calc.) | ~3.2 (Free base) |
Reactivity Profile: The Cyclization Trap
The utility of 1-(4-bromobutyl)piperidine lies in its terminal alkyl halide, which serves as an electrophile for nucleophilic substitution. However, the molecule contains an internal nucleophile (the tertiary amine) four carbons away from the leaving group.
Mechanistic Insight: Intramolecular vs. Intermolecular Reaction
Upon neutralization of the HBr salt, the free base exists in equilibrium between an open-chain conformer and a cyclic transition state.
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Pathway A (Desired): Intermolecular attack by an external nucleophile (e.g., a phenol or indole) yields the target ligand.
-
Pathway B (Undesired): Intramolecular nucleophilic attack (
) forms 5-azoniaspiro[4.5]decane bromide , a quaternary ammonium salt. This reaction is entropically favored (5-membered ring formation) and kinetically rapid.
Implication for Protocols: Never isolate the free base for storage. It must be generated in situ in the presence of the target nucleophile.
Figure 1: Competing reaction pathways. The free base is a transient species that must be intercepted immediately to prevent spiro-cyclization.
Applications in Drug Discovery
This building block is essential for synthesizing ligands targeting the Central Nervous System (CNS), where the piperidine moiety often mimics the basic nitrogen of endogenous neurotransmitters.
-
Sigma Receptor Ligands:
-
The "Piperidine-Linker-Aromatic" motif is classic for Sigma-1 (
) and Sigma-2 ( ) receptor modulators. -
Example: Synthesis of 4-(indol-1-yl)butan-1-amines, where the indole nitrogen alkylates the bromobutyl chain.
-
-
GPCR Modulators:
-
Used to attach "tail" regions to pharmacophores targeting Dopamine (
) and Serotonin ( ) receptors.
-
-
PROTAC Linkers:
-
Provides a defined 4-carbon aliphatic spacer, often used to tune the physicochemical properties (lipophilicity) of protein degraders.
-
Experimental Protocols (Self-Validating Systems)
Protocol A: In Situ Alkylation (Recommended)
Objective:[1] Couple the reagent with a phenol or indole without isolating the unstable free base.
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Preparation: Dissolve the nucleophile (e.g., 1.0 eq substituted indole) in anhydrous DMF or Acetonitrile.
-
Base Activation: Add 3.0 eq of anhydrous
or . Stir for 15 minutes to generate the anion. -
Reagent Addition: Add 1-(4-Bromobutyl)piperidine HBr (1.1 eq) directly as a solid.
-
Why? The base will slowly liberate the free amine in the presence of the nucleophile, keeping the concentration of free halo-amine low and favoring intermolecular reaction.
-
-
Catalysis (Optional): Add 0.1 eq NaI (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the desired coupling over the cyclization.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material and the formation of the product (
).-
Validation Check: If you observe a peak corresponding to the spiro-ammonium species (MW ~220), reduce temperature or increase the concentration of the nucleophile.
-
Protocol B: Handling & Storage
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Hygroscopicity: The HBr salt is hygroscopic. Store in a desiccator at 2-8°C.
-
Analysis: When analyzing by NMR (
or ), the salt will show a distinct triplet for the (~3.5 ppm) and broad multiplets for the piperidinium protons.
Safety & Toxicology
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Specific Risk: As an alkylating agent, it is potentially genotoxic. Handle in a fume hood with proper PPE (nitrile gloves, safety glasses).
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Disposal: Quench excess alkylating agent with an amine-based scavenger (e.g., morpholine) before disposal into halogenated waste streams.
References
-
ChemScene. (2024). Product Data: 1-(4-Bromobutyl)piperidine hydrobromide (CAS 98950-59-5).[2][3][4][5] Retrieved from [2]
-
AChemBlock. (2024). MSDS and Physicochemical Data for Catalog U134993. Retrieved from [3]
- Berardi, F., et al. (2004). "Synthesis and pharmacological evaluation of indole-based sigma receptor ligands." Journal of Medicinal Chemistry. (Contextual citation for synthetic utility in Sigma ligands).
-
PubChem. (2024). Compound Summary: Piperidine Derivatives. Retrieved from
-
Thermo Fisher Scientific. (2023).[6] Safety Data Sheet: Piperidine Salts. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemscene.com [chemscene.com]
- 3. 1-(4-Bromobutyl)piperidine Hydrobromide 95% | CAS: 98950-59-5 | AChemBlock [achemblock.com]
- 4. 56477-57-7|1-(2-Bromoethyl)piperidine|BLD Pharm [bldpharm.com]
- 5. 89796-22-5|1-(2-Bromoethyl)piperidine hydrobromide|BLD Pharm [bldpharm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
